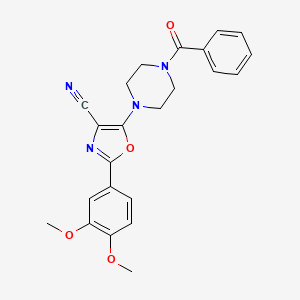![molecular formula C12H14ClNO4S B2938225 2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide CAS No. 142577-03-5](/img/structure/B2938225.png)
2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide
説明
Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered aromatic ring that includes a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond . Isothiazones are produced by oxidation of enamine-thiones .
Synthesis Analysis
Isothiazones are synthesized by the oxidation of enamine-thiones . There are also other methods of synthesis, such as the palladium-catalyzed direct arylation of C(sp2)–H bonds , and the trichloroacetic acid-mediated ring closure of N-substituted (Z)-3(benzylsulfinyl)propenamides .Molecular Structure Analysis
The molecular structure of isothiazole consists of a five-membered aromatic ring that includes a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of isothiazole include a molar mass of 85.12 g·mol−1 and a boiling point of 114 °C . The specific properties of “2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide” are not available in the sources I found.科学的研究の応用
Liver X Receptor Modulation
Compounds similar to the one have been studied for their ability to modulate liver X receptors (LXRs). LXRs play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. Modulating these receptors can have therapeutic implications for cardiovascular diseases such as atherosclerosis and inflammation .
Synthesis of Benzisothiazol-3(2H)-ones
There has been research on efficient methods to synthesize benzisothiazol-3(2H)-ones, which are structurally related to the compound you’re interested in. These methods involve copper-catalyzed reactions starting from easily available 2-halobenzamides and carbon disulfide .
Photoisomerization Studies
Isothiazol-3(2H)-ones have been studied for their photoisomerization properties, which is a process where light energy causes molecules to change shape. This research could have implications for developing new materials or chemical processes that are light-responsive .
DERIVATIVES OF ISOTHIAZOL-3 (2H)-THIONE 1,1-DIOXIDES AS LIVER X RECEPTOR MODULATORS An efficient approach to construct benzisothiazol-3 (2H)-ones via copper-catalyzed reaction Photoisomerization of 2-substituted-isothiazol-3(2H)-ones
作用機序
将来の方向性
Isothiazole compounds are incorporated into larger compounds with biological activity, such as the pharmaceutical drugs ziprasidone and perospirone . They are also used in various industries, including steel smelting, oilfield water injection, oil refineries, thermal power plants, large fertilizer plants, paper mills, textiles, water-based coatings, and industrial cleaning . The future directions of isothiazole research and applications will likely continue to expand into new areas.
特性
IUPAC Name |
2-(chloromethyl)-6-methoxy-1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-7(2)9-4-8(18-3)5-10-11(9)12(15)14(6-13)19(10,16)17/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVWIJNTOZKJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)


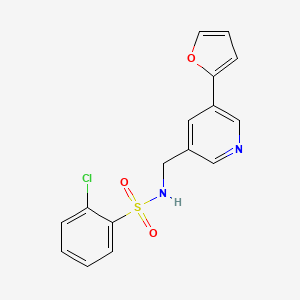
![N-(4-bromo-2-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2938152.png)
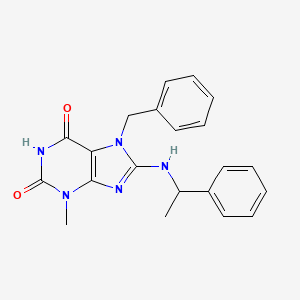
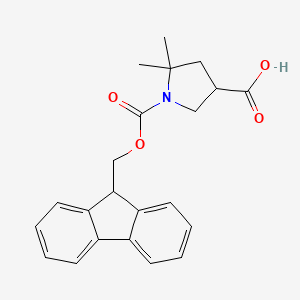
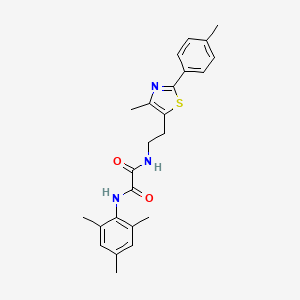
![2-(3-(ethylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2938157.png)

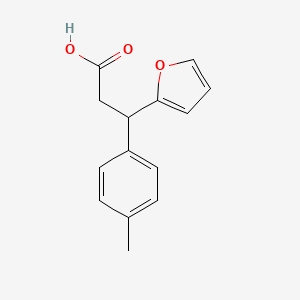

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2938163.png)
